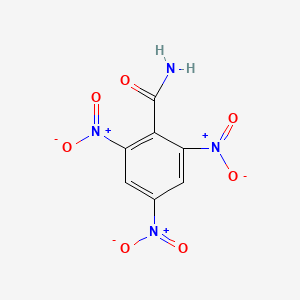
2,4,6-Trinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trinitrobenzamide is an organic compound with the molecular formula C₇H₄N₄O₇ It is a derivative of benzamide, where three nitro groups are substituted at the 2, 4, and 6 positions on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 2,4,6-Trinitrobenzamide can be synthesized through the nitration of benzamide. The process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反応の分析
Types of Reactions: 2,4,6-Trinitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make the compound susceptible to nucleophilic attack.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions, such as using tin and hydrochloric acid.
Hydrolysis: Under drastic conditions, the amide group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or other strong bases.
Reduction: Tin and hydrochloric acid or other reducing agents.
Hydrolysis: Strong acids or bases under elevated temperatures.
Major Products:
Nucleophilic Substitution: Formation of nitrite ions.
Reduction: Formation of 2,4,6-triaminobenzamide.
Hydrolysis: Formation of 2,4,6-trinitrobenzoic acid.
科学的研究の応用
2,4,6-Trinitrobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nitroaromatic compounds and as a reagent in various chemical reactions.
Biology: Studies have explored its potential as a biochemical probe due to its ability to undergo specific reactions.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of explosives and other high-energy materials due to its high nitrogen content and stability.
作用機序
The mechanism of action of 2,4,6-Trinitrobenzamide involves its interaction with nucleophiles and reducing agents. The nitro groups on the benzene ring are electron-withdrawing, making the compound highly reactive towards nucleophilic attack. This reactivity is utilized in various chemical transformations and applications.
類似化合物との比較
2,4,6-Trinitrophenol (Picric Acid): Similar in structure but with a hydroxyl group instead of an amide group.
2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of an amide group.
2,4,6-Trinitrobenzoic Acid: Similar in structure but with a carboxylic acid group instead of an amide group.
Uniqueness: 2,4,6-Trinitrobenzamide is unique due to the presence of the amide group, which imparts different chemical properties and reactivity compared to other nitroaromatic compounds. Its ability to undergo specific nucleophilic substitutions and reductions makes it valuable in various chemical and industrial applications.
特性
IUPAC Name |
2,4,6-trinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O7/c8-7(12)6-4(10(15)16)1-3(9(13)14)2-5(6)11(17)18/h1-2H,(H2,8,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEUNEYDKZLGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{8-[(5-methylthiophen-2-yl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione](/img/structure/B2933856.png)
![2-fluoro-2-[(3E)-piperidin-3-ylidene]ethan-1-ol](/img/structure/B2933857.png)

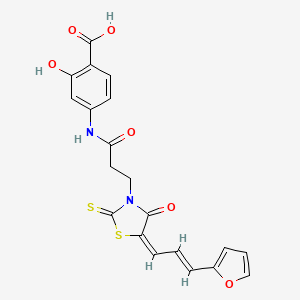
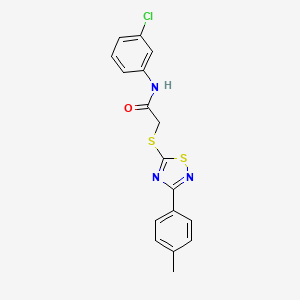
![N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2933865.png)
![3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2933866.png)
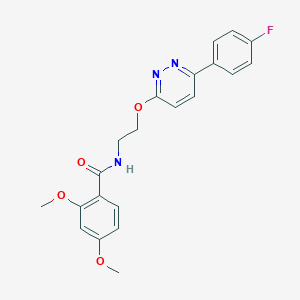
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2933869.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2933871.png)
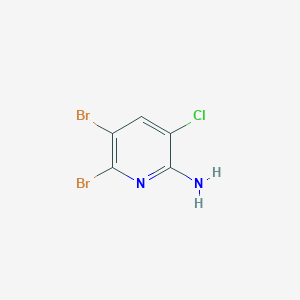
![1-(4-ethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2933874.png)

![N-(4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}-3-methylphenyl)acetamide](/img/structure/B2933877.png)
